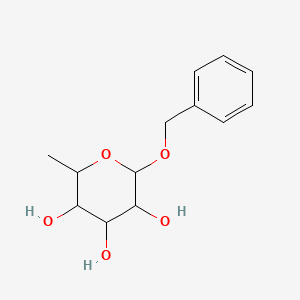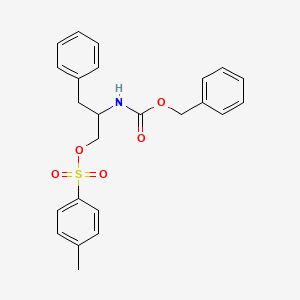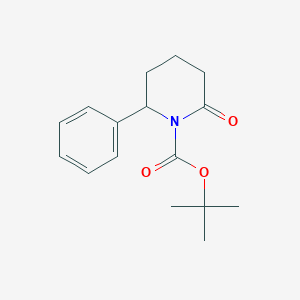
beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, particularly in redox reactions, where it alternates between oxidized and reduced forms. This compound is essential for the production of energy in cells and is involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, typically involves the enzymatic or chemical coupling of nicotinamide mononucleotide with adenosine monophosphate. The reaction conditions often require specific pH levels, temperature control, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound, is usually carried out through fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high levels of the compound, which is then extracted and purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It alternates between its oxidized form (NAD+) and reduced form (NADH) in redox reactions.
Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield nicotinamide and adenosine diphosphate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound, include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Enzymes like dehydrogenases and oxidoreductases.
Major Products Formed
The major products formed from reactions involving this compound, include:
Nicotinamide: Formed through hydrolysis.
Adenosine Diphosphate: Another product of hydrolysis.
Reduced and Oxidized Forms: NADH and NAD+, respectively, in redox reactions.
Wissenschaftliche Forschungsanwendungen
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, has a wide range of scientific research applications:
Chemistry: Used as a coenzyme in various enzymatic reactions to study redox processes.
Biology: Essential for cellular respiration and energy production studies.
Medicine: Investigated for its role in aging, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Wirkmechanismus
The mechanism of action of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This transfer is crucial for the production of ATP, the energy currency of the cell. The molecular targets include various dehydrogenases and oxidoreductases, which facilitate these redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but has an additional phosphate group.
Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions but with a different structure and function.
Coenzyme Q10 (Ubiquinone): Functions in the electron transport chain but is structurally distinct.
Uniqueness
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is unique due to its specific role in cellular metabolism and its ability to alternate between oxidized and reduced forms. This property makes it indispensable for energy production and various metabolic pathways, distinguishing it from other coenzymes.
Eigenschaften
Molekularformel |
C21H35N7O18P2 |
|---|---|
Molekulargewicht |
735.5 g/mol |
IUPAC-Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate |
InChI |
InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2 |
InChI-Schlüssel |
AWWDDIGNQVLAEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)



![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)


![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)


![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
